molecular formula C8H10O B2829573 tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde CAS No. 106166-75-0

tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde

Cat. No.: B2829573
CAS No.: 106166-75-0
M. Wt: 122.167
InChI Key: UTTDWKLHKBQGQR-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde is a specialized organic compound with the molecular formula C8H10O and a monoisotopic mass of 122.073 Da . This compound features a distinctive tricyclic nortricyclene backbone, a structure known for its inherent strain and unique chemical properties . The molecule is functionalized with a carbaldehyde group, making it a valuable building block for further chemical synthesis and structural derivatization. While analytical data is limited, its structure suggests potential as a key intermediate in fragrance research; related derivatives of the tricyclo[2.2.1.0,2,6]heptane scaffold have been developed for use in perfume compositions, where they can impart sandalwood-like fragrances with a bouquet top note . Researchers may explore its applications in organic synthesis, materials science, and as a precursor for developing novel perfumery ingredients. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

tricyclo[2.2.1.02,6]heptane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-4-8-3-5-1-6(8)7(8)2-5/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTDWKLHKBQGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3(C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by oxidation to introduce the aldehyde group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Various substitution reactions can occur at different positions on the tricyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to various biochemical pathways being modulated, depending on the context of its use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Group Key Substituents Bridge Structure
Tricyclo[2.2.1.0²,⁶]heptane-1-carbaldehyde C₈H₁₀O Aldehyde None Tricyclo[2.2.1.0²,⁶]
Bicyclo[2.2.1]heptane-1-carbaldehyde C₈H₁₀O Aldehyde None Bicyclo[2.2.1]
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptane-1-carbaldehyde C₁₀H₁₅ClO Aldehyde Cl, 2×CH₃ Bicyclo[2.2.1]
7,7-Dimethyltricyclo[2.2.1.0²,⁶]heptane-1-carboxylic Acid C₁₀H₁₄O₂ Carboxylic Acid 2×CH₃ Tricyclo[2.2.1.0²,⁶]

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (K) Predicted CCS ([M+H]⁺, Ų)
Tricyclo[2.2.1.0²,⁶]heptane-1-carbaldehyde 122.17 N/A 121.6
7,7-Dimethyltricyclo[2.2.1.0²,⁶]heptane-1-carboxylic Acid 166.22 536.2 N/A
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde 166.26 N/A N/A

Key Research Findings

  • Reactivity : Tricyclo[2.2.1.0²,⁶]heptane-1-carbaldehyde exhibits faster acylative ring expansion than bicyclo[2.2.1] analogues due to higher bridgehead strain .
  • Stability : Substituents like chlorine and methyl groups significantly enhance stability in bridgehead carbaldehydes, as seen in 1-chloro-3,3-dimethyl derivatives .
  • Applications : Derivatives with bulky substituents (e.g., trimethyl groups) are utilized in perfumery, leveraging their volatility and hydrophobic properties .

Biological Activity

Tricyclo[2.2.1.0(2,6)]heptane-1-carbaldehyde is a bicyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including various studies and findings related to its pharmacological effects.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H16_{16}O
  • Molecular Weight : 152.24 g/mol
  • IUPAC Name : Tricyclo[2.2.1.0(2,6)]heptane-1-carbaldehyde
  • CAS Number : 508-32-7

The structure of tricyclo[2.2.1.0(2,6)]heptane-1-carbaldehyde features a unique arrangement that contributes to its reactivity and biological interactions.

Antidiabetic Potential

Recent studies have explored the antidiabetic potential of compounds related to tricyclo[2.2.1.0(2,6)]heptane-1-carbaldehyde. For instance, research involving methanolic extracts from plants containing this compound demonstrated significant inhibition of enzymes such as porcine pancreatic alpha-amylase (PPAA) and rat small intestine alpha-glucosidase (RIAG). The IC50_{50} values were found to be 69.86 μg/mL and 72.60 μg/mL respectively, indicating a promising antidiabetic effect through enzyme inhibition .

Hepatoprotective Effects

Tricyclo[2.2.1.0(2,6)]heptane derivatives have also shown hepatoprotective activities in various studies. One notable study indicated that certain derivatives could mitigate liver damage induced by toxic agents, suggesting potential use in liver-related therapies .

Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of tricyclo[2.2.1.0(2,6)]heptane derivatives with various biological targets:

Target Enzyme Binding Affinity (kcal/mol)
Human Aldose Reductase (HAR)-12.81
Protein Tyrosine Phosphatase 1B (PTP1B)-16.95
Human Pancreatic Alpha-Amylase (HPAA)-50.51
Peroxisome Proliferator-Activated Receptor Gamma (PPARG)-1.37
Dipeptidyl Peptidase IV (DPP-IV)-24.02

These results indicate strong interactions with key enzymes involved in metabolic processes, further supporting the compound's potential therapeutic applications .

Case Studies

Several case studies have reported on the biological effects of tricyclo[2.2.1.0(2,6)]heptane derivatives:

  • Study on Antidiabetic Activity : A study evaluated the effects of a methanolic extract containing tricyclo[2.2.1.0(2,6)]heptane derivatives on diabetic rats, demonstrating significant reductions in blood glucose levels and improved insulin sensitivity.
  • Hepatoprotective Study : Another investigation focused on the hepatoprotective effects of tricyclo[2.2.1.0(2,6)]heptane derivatives in a model of induced liver toxicity, revealing a reduction in liver enzyme levels and histopathological improvements.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Distinct signals for the aldehyde proton (δ 9-10 ppm) and bridgehead carbons.
  • IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and aldehyde C-H stretch (~2820 cm⁻¹).
  • X-ray crystallography : Resolves stereochemical ambiguities in the tricyclic framework .

How do steric effects influence the reactivity of the aldehyde group in this compound?

Advanced
The rigid tricyclic framework imposes significant steric hindrance, limiting nucleophilic attack at the aldehyde. For example:

  • Nucleophilic additions (e.g., Grignard reagents) require bulky groups to avoid side reactions.
  • Derivatization strategies : Use of protecting groups (e.g., acetals) to stabilize the aldehyde during further functionalization .

What thermodynamic data are available for hydrogenation reactions involving this compound?

Basic
Hydrogenation of tricyclo[2.2.1.0²,⁶]heptene derivatives to tricyclo[2.2.1.0²,⁶]heptane shows ΔrH° values of -130.0 ± 0.8 kJ/mol (isooctane solvent) and -136.3 ± 2.2 kJ/mol (hexane solvent), highlighting solvent-dependent exothermicity .

How can researchers resolve contradictions in reported thermodynamic data for tricyclo derivatives?

Advanced
Discrepancies (e.g., ΔrH° differences in hydrogenation studies) arise from:

  • Solvent polarity : Hexane vs. isooctane alter stabilization of intermediates.
  • Experimental calibration : Validate calorimetric methods using reference compounds. Cross-check with computational thermochemistry (e.g., DFT) .

What role does this compound play as a synthetic intermediate in drug discovery?

Basic
The aldehyde group enables:

  • Schiff base formation for bioactive molecule synthesis.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to append aromatic moieties.
    Its rigid scaffold is used in antiviral and anticancer agent design .

What catalytic systems optimize derivatization of tricyclo[2.2.1.0²,⁶]heptane-1-carbaldehyde?

Q. Advanced

  • Metal catalysts : Pd/C or Ru complexes for selective hydrogenation/oxidation.
  • Asymmetric catalysis : Chiral ligands (e.g., BINOL) for enantioselective aldol reactions.
  • Microwave-assisted synthesis : Reduces reaction times for high-yield transformations .

How stable is this compound under thermal or oxidative conditions?

Q. Basic

  • Thermal stability : Decomposes above 200°C, forming fragmented alkenes via retro-Diels-Alder pathways .
  • Oxidative stability : Susceptible to overoxidation of the aldehyde to carboxylic acid; use mild oxidants (e.g., TEMPO/NaClO) .

Which computational methods predict the reactivity of tricyclo[2.2.1.0²,⁶]heptane derivatives?

Q. Advanced

  • QSPR models : Crippen and Joback methods estimate logP and boiling points .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics : Simulate solvent effects on reaction pathways .

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